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Compound of Interest

Compound Name: Peficitinib hydrochloride

Cat. No.: B14757596 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profile of Peficitinib
hydrochloride against other prominent Janus kinase (JAK) inhibitors used in the treatment of

rheumatoid arthritis (RA). The information is compiled from extensive clinical trial data and

post-marketing surveillance to support informed research and development decisions.

Peficitinib is a pan-JAK inhibitor, demonstrating efficacy in Asian patients with RA as both

monotherapy and in combination with conventional synthetic disease-modifying antirheumatic

drugs (csDMARDs).[1][2] Its safety profile is a critical aspect of its clinical utility, particularly in

comparison to other approved JAK inhibitors such as Tofacitinib, Baricitinib, Upadacitinib, and

Filgotinib.

Comparative Safety Data
The following tables summarize the incidence rates (IR) of key adverse events of special

interest (AESI) across Peficitinib and its comparators, expressed as events per 100 patient-

years (PY). This standardized metric allows for a more direct comparison across different

clinical trial programs.

Table 1: Incidence Rates (IR) of Serious Infections and Herpes Zoster
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Drug Dose
Serious
Infections
(IR/100 PY)

Herpes Zoster
(IR/100 PY)

Patient
Population/Tri
al

Peficitinib 100/150 mg 2.7 7.3
Asian RA

Patients (LTE)[1]

Tofacitinib 5 mg BID 1.9 - 2.5 3.6

RA Clinical

Development

Program[3][4]

10 mg BID 3.0 3.6

RA Clinical

Development

Program[3][4]

Baricitinib 4 mg 3.8 3.8

RA Patients

(Placebo-

controlled)[5]

Upadacitinib 15 mg 3.4 -

RA, PsA, AS, AD

Integrated

Analysis[6]

Filgotinib 100 mg 2.2 -

RA Patients

(FINCH 1-3,

DARWIN 1-2,

LTE)[7]

200 mg 1.9 -

RA Patients

(FINCH 1-3,

DARWIN 1-2,

LTE)[7]

Table 2: Incidence Rates (IR) of Malignancies (excluding NMSC), MACE, and VTE
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Drug Dose
Malignancie
s (IR/100
PY)

MACE
(IR/100 PY)

VTE (IR/100
PY)

Patient
Population/
Trial

Peficitinib 100/150 mg 1.2 - 0.1

Asian RA

Patients (LTE

& Pooled

Phase 2/3)[1]

Tofacitinib 5/10 mg BID 0.8 - 0.9 0.4 0.3

RA Clinical

Development

Program[4][8]

Baricitinib 4 mg 1.0 -

Numerically

higher vs.

placebo

RA Patients

(Updated

Integrated

Analysis)[5]

Upadacitinib 15 mg - - -

SELECT

Phase 3

Program[9]

Filgotinib 100/200 mg - 0.19 -
DARWIN 3

LTE[10]

NMSC: Non-Melanoma Skin Cancer; MACE: Major Adverse Cardiovascular Events; VTE:

Venous Thromboembolism. Dashes indicate data not specified in the provided search results.

Experimental Protocols
The safety data presented are derived from rigorous, multicenter, randomized, double-blind,

placebo-controlled clinical trials and their long-term extensions (LTEs). The methodologies for

safety assessment in these key trials are outlined below.

Peficitinib (RAJ4 Trial)
The RAJ4 study was a Phase III trial evaluating the efficacy and safety of Peficitinib in

Japanese patients with RA who had an inadequate response to methotrexate (MTX).[11][12]
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Patient Population: Adult patients with moderately to severely active RA with an inadequate

response to MTX.

Treatment Arms: Patients were randomized to receive Peficitinib (100 mg or 150 mg once

daily) or placebo, in combination with a stable dose of MTX.[11]

Safety Assessments: Safety was monitored through the regular collection of treatment-

emergent adverse events (TEAEs), serious adverse events (SAEs), vital signs, 12-lead

electrocardiograms (ECGs), and comprehensive laboratory assessments at specified

intervals throughout the study. An independent Data and Safety Monitoring Board reviewed

the safety data.[2][13]

Adverse Event Reporting: All AEs were coded using the Medical Dictionary for Regulatory

Activities (MedDRA). The severity of AEs was graded according to the National Cancer

Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

Tofacitinib (ORAL Surveillance Study)
The ORAL Surveillance study was a post-marketing safety trial designed to evaluate the long-

term safety of Tofacitinib in comparison to a TNF inhibitor.[14]

Patient Population: RA patients aged 50 years or older with at least one additional

cardiovascular risk factor.[11][14]

Treatment Arms: Patients were randomized to receive Tofacitinib (5 mg or 10 mg twice daily)

or a TNF inhibitor.[14]

Primary Endpoints: The co-primary endpoints were the incidence of major adverse

cardiovascular events (MACE) and malignancies (excluding non-melanoma skin cancer).[11]

[14]

Safety Monitoring: All potential MACE and thromboembolic events were reviewed by an

independent adjudication committee.[15]

Upadacitinib (SELECT-COMPARE Trial)
The SELECT-COMPARE study is a Phase III trial that assessed the safety and efficacy of

Upadacitinib in patients with RA and an inadequate response to MTX.[16]
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Patient Population: Adult patients with moderately to severely active RA who had an

inadequate response to MTX.

Treatment Arms: Patients were randomized to receive Upadacitinib (15 mg once daily),

placebo, or adalimumab (40 mg every other week), all with concomitant MTX.[16]

Safety Monitoring: Safety was assessed by monitoring TEAEs. The study included a long-

term extension to evaluate the safety profile over an extended period.[16]

Filgotinib (FINCH Program)
The FINCH clinical trial program consisted of several Phase III studies (FINCH 1, 2, and 3)

evaluating Filgotinib in various RA patient populations.[17]

Patient Population: The program included patients who were MTX-naïve, had an inadequate

response to MTX, or had an inadequate response to biologic DMARDs.

Treatment Arms: Filgotinib (100 mg or 200 mg once daily) was compared against placebo or

an active comparator (adalimumab or MTX).[17]

Safety Assessment: Safety and tolerability were assessed through the collection of TEAEs.

Pooled analyses across the FINCH studies provided a comprehensive safety profile.[18]

Signaling Pathways and Experimental Workflows
JAK-STAT Signaling Pathway in Rheumatoid Arthritis
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is

crucial in the signaling of numerous cytokines that drive the inflammatory processes in

rheumatoid arthritis. JAK inhibitors, including Peficitinib, exert their therapeutic effect by

modulating this pathway.
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Clinical Trial Safety Assessment Workflow
The following diagram illustrates a typical workflow for assessing the safety of a new drug

candidate, such as a JAK inhibitor, during a clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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